molecular formula C6H7NO3 B2474727 7-Oxa-5-azaspiro[3.4]octane-2,6-dione CAS No. 2567503-37-9

7-Oxa-5-azaspiro[3.4]octane-2,6-dione

Cat. No.: B2474727
CAS No.: 2567503-37-9
M. Wt: 141.126
InChI Key: ATRNNGNCUHPPSG-UHFFFAOYSA-N
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Description

7-Oxa-5-azaspiro[3.4]octane-6,8-dione (CAS: 3049-40-9) is a bicyclic compound featuring a spirocyclic core with two fused rings: a five-membered oxa-aza ring and a four-membered ring. Its molecular formula is C₆H₇NO₃, with a molar mass of 141.12 g/mol . The compound’s structural uniqueness lies in its spiro[3.4]octane scaffold, which combines a lactam and a lactone moiety, conferring distinct reactivity and stability. Notably, the numbering discrepancy in the dione positions (reported as 6,8-dione in evidence vs. the question’s 2,6-dione) may reflect isomerism or a typographical error; this analysis assumes the evidence-derived 6,8-dione structure .

Properties

IUPAC Name

7-oxa-5-azaspiro[3.4]octane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-4-1-6(2-4)3-10-5(9)7-6/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNNGNCUHPPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc-Mediated Allylation and Bromination-Cyclization

A patent by CN111533752A outlines a three-step synthesis of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a structural analog. Although the target compound differs in substituents, the methodology provides a template for spiro ring formation:

  • Allylation : 1-BOC-3-oxoazetidine reacts with allyl bromide in tetrahydrofuran (THF) and water at 10–20°C using zinc powder, yielding 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester (85% yield).
  • Bromination : Treatment with liquid bromine in dichloromethane at -30°C introduces dibromide groups, forming tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.
  • Cyclization : Potassium carbonate in acetonitrile at 82°C facilitates intramolecular etherification, achieving an 80% yield of the spiro product.

This approach demonstrates the utility of halogenation and base-mediated cyclization for constructing the oxa-azaspiro core.

Bromination-Cyclization Pathways

Dibromide Intermediate Formation

The CN111533752A method’s second step highlights bromine’s role in activating allyl groups for cyclization. Liquid bromine adds across the allyl double bond at -30°C, producing a dibrominated intermediate. Subsequent base treatment (K$$2$$CO$$3$$) eliminates HBr, driving intramolecular nucleophilic attack to form the oxolane ring.

Key Parameters :

  • Solvent: Dichloromethane (low temperature compatibility).
  • Yield: 85% for dibromide formation.
  • Limitations: Handling liquid bromine requires stringent safety measures.

Base-Mediated Cyclization

Cyclization of tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate in acetonitrile at 82°C exemplifies entropy-driven ring closure. The bulky tert-butyl group stabilizes transition states, favoring spiro over linear products.

Catalytic and Solvent Effects

Solvent Influence on Reaction Efficiency

  • Tetrahydrofuran (THF) : Enhances nucleophilicity in allylation steps due to its Lewis basicity.
  • Acetonitrile : Polar aprotic nature facilitates SN2 mechanisms in cyclization, as seen in the 80% yield for the final step.

Role of Bases

Potassium carbonate’s mild basicity prevents unwanted side reactions (e.g., ester hydrolysis) while promoting dehydrohalogenation. Stronger bases like DBU (1,8-diazabicycloundec-7-ene) may accelerate rates but risk substrate degradation.

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Yield (%) Advantages Limitations
Bromination-Cyclization 3 Zn, Br$$2$$, K$$2$$CO$$_3$$ 80 High yield; scalable Bromine handling hazards
Reductive Amination 2 NaBH(OAc)$$_3$$ 74 Mild conditions Requires pre-formed spiro precursors
Annulation 3 Grignard reagents N/A Versatile for ring size variation Multi-step purification needed

Chemical Reactions Analysis

Types of Reactions

7-Oxa-5-azaspiro[3.4]octane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions could produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Oxa-5-azaspiro[3.4]octane-2,6-dione is C8H11NO3C_8H_{11}NO_3, featuring a spiro junction that contributes to its rigidity and three-dimensional properties. The compound's structure allows it to act as an electrophilic aminating agent, which makes it valuable in organic synthesis and drug design.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique framework facilitates the development of various derivatives that can exhibit enhanced biological activities. The compound's ability to undergo multiple chemical reactions, including oxidation and reduction, makes it versatile for synthetic chemists.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules . The spirocyclic structure enhances its ability to selectively react with nucleophiles such as amines and thiols, facilitating biochemical reactions that can influence cellular pathways.

Medicine

The medicinal properties of this compound are particularly noteworthy:

  • Antitumor Activity : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values as low as 0.08 µM against human breast cancer cells (MDA-MB-231) and other cancer types .
  • Antimicrobial Properties : The compound has also been explored for its ability to disrupt bacterial membranes, making it effective against pathogens such as Mycobacterium tuberculosis. The azaspiro structure enhances membrane permeability, which can be beneficial in combating resistant strains .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its physicochemical properties make it suitable for drug discovery processes where structural complexity is advantageous.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on A549 lung cancer cells with an IC50 of 0.18 µM .
Study BAntimicrobial ActivityShowed effectiveness against Mycobacterium tuberculosis, enhancing selectivity against resistant strains .
Study CSynthetic ApplicationsUtilized as a precursor for synthesizing novel azaspiro compounds with potential therapeutic effects .

Mechanism of Action

The mechanism of action of 7-Oxa-5-azaspiro[3.4]octane-2,6-dione and its derivatives involves the inhibition of specific molecular targets, such as the epidermal growth factor receptor (EGFR). This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : The smaller spiro[3.4]octane system likely exhibits higher ring strain than spiro[4.5]decane derivatives, impacting thermal stability and reactivity .
  • Electronic Effects: Substituted derivatives in feature electron-rich benzothiazole and dimethylamino groups, which enhance π-π stacking and hydrogen-bonding capabilities compared to the unsubstituted parent compound .

Biological Activity

7-Oxa-5-azaspiro[3.4]octane-2,6-dione is a heterocyclic compound characterized by its unique spirocyclic structure, which integrates both nitrogen and oxygen atoms. This structural arrangement is significant for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is C7H9N1O3C_7H_9N_1O_3 with a molecular weight of approximately 155.15 g/mol. The spirocyclic framework allows for diverse chemical modifications, enhancing its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dual carbonyl groups in the structure facilitate binding to various biological molecules, potentially modulating their activity.

Biological Activity

Research has indicated that compounds with similar spirocyclic structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infectious diseases.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of spirocyclic compounds have shown IC50 values in the low micromolar range against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines .

Case Studies

  • Antitumor Activity Evaluation : A series of spirocyclic compounds were synthesized and evaluated for their anticancer properties. Compounds similar to this compound exhibited IC50 values ranging from 0.08 to 0.20 µM against various cancer cell lines, indicating potent activity .
  • Mechanistic Studies : The mechanism of action involves the disruption of cellular processes such as apoptosis and cell cycle regulation. For example, certain derivatives have been shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancerTBDRequires further investigation
1-Oxa-4-azaspiro[4.5]deca-6,9-dioneAnticancer0.08 - 0.19Potent against A549 and MDA-MB-231
5-Methyl-6-oxa-5-azaspiro[3.4]octaneAntimicrobialTBDPotential for enzyme inhibition

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